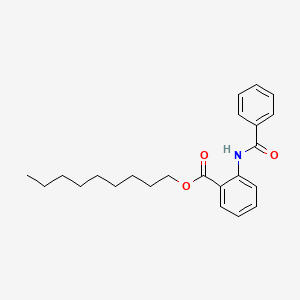

Nonyl 2-benzamidobenzoate

CAS No.:

Cat. No.: VC15530789

Molecular Formula: C23H29NO3

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29NO3 |

|---|---|

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | nonyl 2-benzamidobenzoate |

| Standard InChI | InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-13-18-27-23(26)20-16-11-12-17-21(20)24-22(25)19-14-9-8-10-15-19/h8-12,14-17H,2-7,13,18H2,1H3,(H,24,25) |

| Standard InChI Key | HQSOTWXZEKLQPG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Nonyl 2-benzamidobenzoate (CHNO) consists of a benzoic acid backbone substituted at the 2-position with a benzamido group (-NH-CH-CO-) and esterified with a nonyl chain (-O-CH). The benzamido group introduces hydrogen-bonding capabilities, while the nonyl chain confers significant hydrophobicity.

Molecular Weight and Physicochemical Parameters

Based on structurally similar compounds such as nonyl 4-benzoylbenzoate (CAS 53912-02-0), which has a molecular weight of 352.467 g/mol , the molecular weight of nonyl 2-benzamidobenzoate is estimated to be approximately 353.47 g/mol. The LogP value, a measure of lipophilicity, is projected to exceed 5.0 due to the nonyl chain’s contribution, aligning with the LogP of 5.825 reported for nonyl 4-benzoylbenzoate . This high LogP suggests preferential solubility in organic solvents and potential membrane permeability, a trait valuable in drug design .

Spectroscopic and Crystallographic Data

While no experimental spectra or crystal structures are available for nonyl 2-benzamidobenzoate, its infrared (IR) spectrum would likely exhibit characteristic peaks for the ester carbonyl (~1740 cm), amide carbonyl (~1650 cm), and aromatic C-H stretching (~3050 cm). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the nonyl chain’s methylene groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.2–8.0 ppm), and amide proton (δ ~10 ppm).

Synthesis and Reaction Pathways

The synthesis of nonyl 2-benzamidobenzoate can be inferred from established esterification protocols and analogous reactions involving benzamido-substituted acids.

Key Synthetic Steps

-

Synthesis of 2-Benzamidobenzoic Acid:

-

Esterification with Nonyl Alcohol:

-

The acid is esterified with nonanol using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or via acid-catalyzed Fischer esterification .

-

Alternative methods involve ionic liquid-mediated esterification, as demonstrated for benzyl benzoate synthesis, which achieves near-quantitative yields under mild conditions .

-

Optimization Parameters

-

Catalyst: Triethylamine (1.2:1 molar ratio relative to acid) .

-

Reaction Time: 2–4 hours, monitored by thin-layer chromatography (TLC).

Stability and Degradation Profile

Hydrolytic Stability

Esters are prone to hydrolysis under acidic or alkaline conditions. Nonyl 2-benzamidobenzoate is expected to hydrolyze to 2-benzamidobenzoic acid and nonanol in aqueous environments, particularly at elevated temperatures or extremes of pH.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous nonyl esters indicates decomposition temperatures above 200°C , suggesting moderate thermal stability suitable for industrial processing.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or enzymatic esterification to improve yield and sustainability.

-

Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and pharmacokinetic properties in vitro.

-

Computational Modeling: Use molecular docking to predict interactions with therapeutic targets like Mcl-1 and Bfl-1 proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume